molecular formula C12H15F2NO2 B13990346 tert-Butyl (4-(difluoromethyl)phenyl)carbamate

tert-Butyl (4-(difluoromethyl)phenyl)carbamate

Cat. No.: B13990346
M. Wt: 243.25 g/mol
InChI Key: MWUABQVOWDZCEG-UHFFFAOYSA-N
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Description

tert-Butyl (4-(difluoromethyl)phenyl)carbamate is an organic compound with the molecular formula C12H15F2NO2 and a molecular weight of 243.25 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used primarily in research and has various applications in chemistry and biology.

Preparation Methods

The synthesis of tert-Butyl (4-(difluoromethyl)phenyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

tert-Butyl (4-(difluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (4-(difluoromethyl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4-(difluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. As a protecting group, it stabilizes amines during chemical reactions, preventing unwanted side reactions. In biological systems, its derivatives may inhibit specific enzymes or receptors, leading to their observed biological effects .

Comparison with Similar Compounds

tert-Butyl (4-(difluoromethyl)phenyl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

tert-butyl N-[4-(difluoromethyl)phenyl]carbamate

InChI

InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)15-9-6-4-8(5-7-9)10(13)14/h4-7,10H,1-3H3,(H,15,16)

InChI Key

MWUABQVOWDZCEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(F)F

Origin of Product

United States

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